2-(Methoxymethyl)-1,4'-bipiperidine
Description
2-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The methoxymethyl group attached to the piperidine ring adds unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2O/c1-15-10-12-4-2-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3 |
InChI Key |
QXLKBMCYPBXAPU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCCN1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde and methanol in the presence of an acid catalyst. This reaction forms the methoxymethyl group on the piperidine ring. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid
Solvent: Methanol
Industrial Production Methods
In industrial settings, the production of 2-(Methoxymethyl)-1,4’-bipiperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(Methoxymethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)piperidine
- 1,4-Dimethylpiperidine
- 2-Methoxymethylpyrrole
Uniqueness
2-(Methoxymethyl)-1,4’-bipiperidine is unique due to the presence of both the methoxymethyl group and the bipiperidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-(Methoxymethyl)-1,4'-bipiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a bipiperidine structure with a methoxymethyl substituent, which enhances its solubility and reactivity. This structural characteristic is pivotal for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The methoxymethyl group plays a crucial role in increasing binding affinity and selectivity towards these targets, facilitating various pharmacological effects.
Biological Activities
Research has identified several notable biological activities associated with this compound:
- Antimicrobial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate it can inhibit the growth of antibiotic-resistant strains, making it a candidate for developing new antimicrobial agents.
- Analgesic Effects : Similar to other piperidine derivatives, it may act on opioid receptors to provide pain relief. Preliminary studies suggest that its analgesic properties are comparable to established opioids.
- Anticancer Activity : Recent investigations have highlighted its potential as an anticancer agent. Derivatives of piperidine have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of resistant strains | |
| Analgesic | Comparable to established opioids | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of various bacterial strains. The compound was tested against multiple pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results in reducing bacterial viability.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good absorption and distribution in biological systems. Toxicological studies suggest that while the compound exhibits beneficial effects at therapeutic doses, high doses may lead to adverse effects such as reduced motility and changes in urine coloration in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
